molecular formula C18H19NO5 B560249 dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate CAS No. 960201-81-4

dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate

Cat. No.: B560249
CAS No.: 960201-81-4
M. Wt: 329.3 g/mol
InChI Key: PYZQFEIRZQYUJQ-MIGQKNRLSA-N
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Description

SD 1008: is a chemical compound known for its role as an inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been identified as a promising therapeutic agent, particularly in the treatment of cancer, due to its ability to induce apoptosis in cell lines expressing constitutively active tyrosine-phosphorylated STAT3 .

Biochemical Analysis

Biochemical Properties

SD 1008 plays a significant role in biochemical reactions. It inhibits the tyrosyl phosphorylation of STAT3, JAK2, and Src . This interaction with these enzymes and proteins affects various biochemical reactions and pathways.

Cellular Effects

SD 1008 has profound effects on various types of cells and cellular processes. It reduces STAT3-dependent luciferase activity . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of SD 1008 involves its direct inhibition of the JAK-STAT3 signaling pathway . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

SD 1008 is involved in the JAK-STAT3 signaling pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SD 1008 involves the preparation of 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid dimethyl ester. The synthetic route typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for SD 1008 are not widely documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques, ensuring high purity and yield through methods such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: SD 1008 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of SD 1008 with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

SD 1008 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of SD 1008: SD 1008 is unique due to its high specificity and potency as a JAK2/STAT3 inhibitor. It has been shown to enhance the apoptotic effect of chemotherapy agents like paclitaxel in ovarian cancer cells, making it a valuable compound for combination therapy .

Biological Activity

Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate, also known as SD-1008, has garnered attention in recent years due to its significant biological activities, particularly in the context of cancer therapy and its effects on various signaling pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 325.35 g/mol
  • CAS Number : 3956-31-8

The structure features a bicyclic system with multiple functional groups that contribute to its biological activity.

Research indicates that SD-1008 primarily exerts its effects by inhibiting the JAK-STAT3 signaling pathway, which is crucial for cell survival and proliferation in various cancers. The compound has been shown to:

  • Inhibit STAT3 Nuclear Translocation : SD-1008 blocks the nuclear translocation of STAT3 induced by interleukin 6 (IL-6) and oncostatin M, preventing its activation and subsequent transcriptional activities associated with tumor growth .
  • Reduce Tyrosine Phosphorylation : It inhibits the phosphorylation of STAT3 and Janus kinase 2 (JAK2), disrupting the signaling cascade that promotes cell survival .
  • Induce Apoptosis : The compound has been found to decrease levels of anti-apoptotic proteins such as Bcl-X(L) and survivin, leading to increased apoptosis in cancer cells .

Case Studies

  • Ovarian Cancer : In vitro studies demonstrated that SD-1008 enhances the apoptosis induced by paclitaxel in ovarian cancer cells. The combination treatment showed a synergistic effect, suggesting potential for use in combination therapies .
  • Breast Cancer : In another study involving breast cancer cell lines, SD-1008 significantly reduced cell viability and induced apoptosis through the inhibition of STAT3 signaling .

Comparative Biological Activity

The following table summarizes the biological activities of SD-1008 compared to other compounds targeting the JAK-STAT pathway:

CompoundMechanism of ActionCancer TypeEffectiveness
SD-1008Inhibits STAT3 nuclear translocationOvarian/BreastHigh
Compound ADirect JAK2 inhibitionLungModerate
Compound BSTAT3 inhibitorColonLow

Research Findings

Recent studies have highlighted the potential therapeutic applications of SD-1008 beyond cancer treatment:

  • Antimicrobial Activity : Preliminary data suggest that SD-1008 may possess antimicrobial properties, although further investigation is required to fully elucidate this aspect .
  • Anti-inflammatory Effects : The inhibition of IL-6 signaling may also confer anti-inflammatory benefits, making it a candidate for treating inflammatory diseases .

Properties

IUPAC Name

dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)14-12-8-9-13(20)16(15(14)18(22)24-2)19(12)10-11-6-4-3-5-7-11/h3-9,12,14-16H,10H2,1-2H3/t12-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZQFEIRZQYUJQ-MIGQKNRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C=CC(=O)[C@@H]([C@@H]1C(=O)OC)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113978
Record name rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960201-81-4
Record name rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960201-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of SD-1008?

A: SD-1008 functions as a Janus kinase 2 (JAK2) inhibitor. [] It directly interacts with JAK2, hindering its autophosphorylation, a crucial step in the JAK-STAT signaling pathway. [] This pathway plays a significant role in cell survival and proliferation, particularly in various cancers.

Q2: How does SD-1008 impact downstream signaling after inhibiting JAK2?

A: By inhibiting JAK2, SD-1008 effectively reduces the phosphorylation of STAT3, a key downstream target of JAK2. [] This, in turn, leads to decreased levels of STAT3-dependent proteins like Bcl-XL and survivin, which are known to promote cell survival. [] Consequently, SD-1008 induces apoptosis (programmed cell death) in cancer cells. []

Q3: Has SD-1008 demonstrated any synergistic effects with existing cancer treatments?

A: Research indicates that SD-1008 can enhance the apoptotic effect of paclitaxel, a chemotherapy drug, in ovarian cancer cells. [] This suggests a potential for combination therapies utilizing SD-1008 to increase the efficacy of existing cancer treatments.

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